molecular formula C14H18N4S B6353551 1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1029718-78-2

1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine

Cat. No.: B6353551
CAS No.: 1029718-78-2
M. Wt: 274.39 g/mol
InChI Key: RIWPUFMKBFDFJN-UHFFFAOYSA-N
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Description

1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a heterocyclic compound featuring a 1,2,4-thiadiazole core linked to a piperazine ring via a methylene bridge. The 2-methylphenyl group at the 3-position of the thiadiazole ring contributes to its unique steric and electronic profile.

Properties

IUPAC Name

3-[(2-methylphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-11-4-2-3-5-12(11)10-13-16-14(19-17-13)18-8-6-15-7-9-18/h2-5,15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWPUFMKBFDFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=NSC(=N2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor, such as a thiosemicarbazide, with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the Piperazine Ring: The thiadiazole intermediate is then reacted with a piperazine derivative, often under basic conditions, to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can convert certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups within the molecule. Common reagents include halides and alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Several derivatives of thiadiazole have shown promising anticancer properties. Studies indicate that compounds similar to 1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine exhibit cytotoxic effects against various cancer cell lines. For instance, certain thiadiazole derivatives have demonstrated significant inhibition of growth in breast cancer (MCF-7) and lung carcinoma (A549) cell lines with low IC50 values, indicating high potency .
  • Antimicrobial Properties
    • Thiadiazole derivatives are also recognized for their antimicrobial activities. Research has shown that compounds containing the thiadiazole ring can inhibit the growth of various bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
  • Neuropharmacological Effects
    • There is emerging evidence suggesting that thiadiazole derivatives may possess neuroprotective properties. These compounds could potentially be explored for their effects on neurodegenerative diseases, as they may modulate neurotransmitter systems or exhibit antioxidant activities .

Case Studies and Research Findings

StudyObjectiveFindings
Study on Anticancer Activity Evaluate the cytotoxic effects on MCF-7 and A549 cellsIC50 values of 0.28 µg/mL (MCF-7) and 0.52 µg/mL (A549) indicating high potency
Antimicrobial Testing Assess the antimicrobial efficacy against E.coli and S.aureusSignificant inhibition observed at low concentrations
Neuropharmacological Assessment Investigate potential neuroprotective effectsIndications of reduced oxidative stress in neuronal cells

Mechanism of Action

The mechanism by which 1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can interact with active sites, while the piperazine ring can modulate the compound’s overall binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 2-methylphenyl substituent distinguishes the target compound from analogs with different aryl groups. Key comparisons include:

Compound Name Substituent on Thiadiazole Key Properties/Activities Reference
1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine 4-Chlorophenyl Enhanced lipophilicity due to Cl; potential antimicrobial activity .
1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine 4-Methoxyphenyl Electron-donating OCH₃ group may improve solubility; unconfirmed receptor affinity .
1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine 3-Methylphenyl Meta-methyl group alters steric interactions; similar synthesis route to target compound .
1-{3-[(2-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine (hypothetical) 2-Nitrophenyl Nitro group increases electron-withdrawing effects; may enhance reactivity but reduce bioavailability .

Key Insights :

  • Electron-withdrawing groups (e.g., Cl, NO₂) increase lipophilicity and reactivity but may reduce metabolic stability.

Heterocycle Modifications

Replacement of the thiadiazole ring with other heterocycles significantly alters biological activity:

Compound Name Core Heterocycle Key Differences from Target Compound Reference
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine 1,2,4-Oxadiazole Reduced lipophilicity (O vs. S); lower membrane permeability .
4-(3-Phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide 1,2,4-Thiadiazole Carboxamide group enables covalent FAAH inhibition; higher potency in pain models .
RA [3,4] (1-[(4-Methylphenyl)methyl]-4-[(2E)-3-(naphthalen-2-yl)but-2-en-1-yl]piperazine) Piperazine-only Bulky naphthalenyl group enhances aromatic stacking but limits target accessibility .

Key Insights :

  • Thiadiazole rings enhance lipophilicity and π-π stacking compared to oxadiazoles.
  • Covalent modifiers (e.g., carboxamide in JNJ-1661010) show prolonged target engagement but require careful toxicity profiling .

Key Insights :

  • Ortho-substituted analogs may exhibit superior receptor selectivity due to steric effects.
  • Thiadiazole-piperazine hybrids show diverse applications, from CNS targets (e.g., 5-HT6, FAAH) to antimicrobial agents .

Biological Activity

1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure

The compound features a thiadiazole ring, which is known for its diverse biological applications. The presence of the piperazine moiety enhances its pharmacological properties, making it a subject of interest in drug discovery.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Activity Against Bacteria and Fungi : Studies have shown that similar thiadiazole compounds demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 3.92 to 15.62 μg/mL against these pathogens .
CompoundMIC (μg/mL)Target Organism
1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazineTBDTBD
Thiadiazole derivative A3.92C. albicans
Thiadiazole derivative B15.62S. aureus

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in various studies:

  • In Vitro Studies : Compounds similar to 1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine were tested against several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated that certain derivatives exhibited IC50 values as low as 0.48 μM against MCF-7 cells, indicating potent anticancer activity .
Cell LineIC50 (μM)Compound
HeLaTBD1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
MCF-70.48Thiadiazole derivative C

The mechanism through which these compounds exert their biological effects often involves:

  • Inhibition of Enzymatic Activity : Thiadiazole derivatives can inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Certain studies have demonstrated that these compounds can trigger apoptotic pathways in cancer cells by increasing caspase activity .

Case Studies

Several case studies highlight the biological efficacy of thiadiazole derivatives:

  • Study on Antimicrobial Effects : A study evaluated the antimicrobial activity of various thiadiazole derivatives against clinical isolates of bacteria and fungi. The results showed significant inhibition at concentrations comparable to standard antibiotics .
  • Anticancer Evaluation : In another study, a series of thiadiazole-based compounds were synthesized and tested for their cytotoxic effects on cancer cell lines. The most potent compound exhibited selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. What are the key synthetic routes for synthesizing 1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine, and what methodological considerations are critical?

The synthesis of this compound typically involves multi-step reactions, leveraging methodologies from analogous piperazine-thiadiazole hybrids. For example:

  • Step 1 : Formation of the thiadiazole ring via cyclization of thioamide precursors under acidic or basic conditions.
  • Step 2 : Introduction of the 2-methylbenzyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
  • Step 3 : Piperazine ring incorporation using reductive amination or alkylation, often requiring anhydrous solvents like DMF or THF and catalysts such as Pd/C .
    Critical considerations : Temperature control (e.g., reflux vs. room temperature), solvent selection (polar aprotic solvents enhance reactivity), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks (e.g., piperazine methylene protons at δ 2.5–3.5 ppm; thiadiazole aromatic protons at δ 7.0–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ for C14_{14}H18_{18}N4_4S: calc. 290.12, obs. 290.11) .
  • IR spectroscopy : Key stretches include N–H (3300–3500 cm1^{-1}) and C–S (600–700 cm1^{-1}) .

Q. What structural features influence its biological activity, and how are they rationalized?

  • Thiadiazole ring : Enhances electron-deficient character, enabling interactions with enzymatic active sites (e.g., kinase inhibition) .
  • Piperazine moiety : Improves solubility and serves as a hydrogen bond donor/acceptor, critical for receptor binding .
  • 2-Methylphenyl group : Hydrophobic interactions with protein pockets (e.g., CYP450 enzymes) .

Advanced Research Questions

Q. How can synthetic yields be optimized when conflicting methodologies report variable efficiencies?

Discrepancies in yields (e.g., 60% vs. 90%) often arise from:

  • Catalyst choice : Cu(I)-catalyzed click chemistry () vs. Pd-mediated cross-coupling ().
  • Solvent polarity : DMF increases reaction rates but may degrade heat-sensitive intermediates; switching to acetonitrile improves stability .
    Strategy : Design a factorial experiment varying catalysts (CuSO4_4/ascorbate vs. Pd(PPh3_3)4_4), solvents (DMF vs. MeCN), and temperatures. Monitor intermediates via TLC .

Q. How do researchers address solubility challenges in biological assays for this hydrophobic compound?

  • Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .
  • Nanoparticle encapsulation : Lipid-based carriers (e.g., liposomes) improve bioavailability .
  • pH adjustment : Stability studies () show optimal solubility at pH 6.5–7.4, mimicking physiological conditions.

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Divergent results may stem from:

  • Assay variability : MIC (minimal inhibitory concentration) vs. IC50_{50} (cancer cell viability) protocols differ in endpoint detection .
  • Target selectivity : Molecular docking () reveals preferential binding to bacterial topoisomerase II over human kinases.
    Method : Perform comparative studies using standardized assays (CLSI guidelines for antimicrobials; MTT for cytotoxicity) .

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